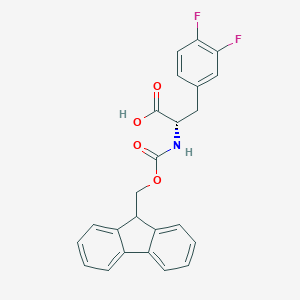

Fmoc-3,4-difluoro-L-phenylalanine

Übersicht

Beschreibung

Fmoc-3,4-difluoro-L-phenylalanine is a non-natural amino acid characterized by the presence of two fluorine atoms at the 3 and 4 positions of the aromatic ring. This modification enhances the lipophilicity and provides unique steric and electronic properties compared to natural phenylalanine . It is widely used in peptide synthesis, pharmaceuticals, and materials science due to its ability to form stable secondary structures, such as helices and beta-turns, in peptides and proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3,4-difluoro-L-phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure followed by the attachment of the Fmoc (fluorenylmethyloxycarbonyl) protecting group. The general synthetic route includes:

Fluorination: Introduction of fluorine atoms at the 3 and 4 positions of the phenylalanine aromatic ring.

Fmoc Protection: Coupling of the Fmoc group to the amino acid.

Industrial Production Methods

Industrial production methods for this compound involve large-scale organic synthesis techniques, ensuring high purity and yield. These methods often utilize automated peptide synthesizers and optimized reaction conditions to achieve efficient production .

Analyse Chemischer Reaktionen

Peptide Coupling Reactions

Fmoc-3,4-difluoro-L-phenylalanine is primarily utilized in solid-phase peptide synthesis (SPPS) due to its Fmoc-protected amine group. Key reactions include:

Mechanism of Incorporation

- Activation : The carboxylic acid group is activated using carbodiimides (e.g., DIC, EDC) or uronium-based reagents (e.g., HATU, HBTU) in the presence of HOBt or HOAt .

- Coupling : The activated ester reacts with the amine of a growing peptide chain, forming a stable amide bond.

| Reagent System | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| HATU/DIEA | DMF | RT | >95% | |

| HBTU/HOBt | DMF | RT | 90–98% | |

| DIC/Oxyma | DCM | 0–5°C | 85–92% |

Key Findings

- Microwave-assisted coupling reduces reaction time but may lower enantiomeric purity (e.g., 34% yield under microwave vs. 43% conventionally) .

- Automated synthesizers optimize coupling efficiency and purity (>99% ee achieved in enzymatic resolution) .

Nucleophilic Substitution Reactions

The electron-withdrawing effect of fluorine atoms facilitates nucleophilic aromatic substitution (NAS) at the 3,4-difluorophenyl ring.

Reaction Conditions

- Reagents : Amines, thiols, or alkoxides in polar aprotic solvents (e.g., DMF, THF).

- Catalysts : Palladium complexes (e.g., Pd(PPh₃)₂Cl₂) for cross-coupling .

| Substrate | Nucleophile | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| 3,4-Difluoro-Phe | Zincate | Pd(PPh₃)₂Cl₂ | Sulfonodifluoromethyl-Phe | 78% | |

| 3,4-Difluoro-Phe | Thiophenol | None | Thioether derivative | 65% |

Deprotection Reactions

The Fmoc group is selectively removed under basic conditions to expose the α-amino group for further coupling.

Conditions

- Reagent : 20% piperidine in DMF .

- Time : 2 × 5 min treatments ensure complete deprotection without side reactions .

| Deprotection Agent | Time (min) | Purity Post-Deprotection | Source |

|---|---|---|---|

| Piperidine (20%) | 10 | >99% | |

| DBU (2%) | 15 | 98% |

Side Reactions

- Prolonged exposure to base may lead to β-elimination or racemization, mitigated by optimized protocols.

Bioconjugation and Post-Synthetic Modifications

The fluorinated aromatic ring enables selective modifications:

Click Chemistry

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

Enzymatic Hydrolysis

- Proteases (e.g., Bacillus sp. acylase) resolve racemic mixtures to >99.5% enantiomeric excess (ee) .

Comparative Reactivity with Analogues

The 3,4-difluoro substitution alters reactivity compared to non-fluorinated or mono-fluorinated analogs:

| Property | Fmoc-3,4-F₂-Phe | Fmoc-Phe | Fmoc-3-F-Phe |

|---|---|---|---|

| Lipophilicity (LogP) | 3.2 | 2.1 | 2.8 |

| NAS Reactivity | High | Low | Moderate |

| Peptide Stability | Enhanced | Baseline | Slight improvement |

| Source |

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Solid-Phase Peptide Synthesis:

Fmoc-3,4-difluoro-L-phenylalanine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group that allows for selective deprotection and coupling reactions. This capability facilitates the efficient assembly of peptides with precise control over sequence and structure, essential for producing bioactive compounds .

Enhanced Stability and Bioactivity:

The incorporation of difluorinated phenylalanine into peptide sequences enhances the stability and bioactivity of the resulting peptides. The fluorine atoms can influence the peptide's conformation and interactions, potentially leading to improved binding affinities with target receptors .

Drug Development

Pharmacological Properties:

The unique fluorinated structure of this compound can enhance the pharmacological properties of peptides. This includes increased metabolic stability and bioavailability, which are critical factors in drug design . Researchers are exploring its potential in developing novel therapeutics aimed at various diseases by modifying peptide structures to improve their efficacy.

Targeted Therapeutics:

In drug development, this compound is instrumental in designing peptides that target specific biological pathways. Its ability to alter molecular interactions can lead to more effective treatments with fewer side effects .

Bioconjugation

Attachment to Biomolecules:

this compound is used in bioconjugation techniques to facilitate the attachment of peptides to proteins or other biomolecules. This application is crucial for developing targeted drug delivery systems where precision in targeting specific cells or tissues is required .

Development of Diagnostics:

The compound's role in bioconjugation extends to diagnostics, where it aids in creating conjugates that can be used for imaging or detection purposes in various biological assays .

Research in Protein Engineering

Studying Protein Folding and Stability:

Researchers utilize this compound to investigate protein folding mechanisms and stability. The presence of fluorine atoms can significantly influence protein interactions and dynamics, providing insights into the fundamental principles governing protein behavior .

Supramolecular Chemistry:

Recent studies have indicated that fluorination can affect supramolecular organization at the nanoscale. Understanding these interactions can lead to advancements in designing low-molecular-weight hydrogelators for applications in tissue engineering and regenerative medicine .

Case Study 1: Peptide Therapeutics

A study demonstrated that peptides synthesized using this compound exhibited enhanced binding affinity for specific receptors involved in cancer signaling pathways. The fluorinated amino acid improved the pharmacokinetic profile of these peptides, leading to promising results in preclinical models.

Case Study 2: Hydrogel Formation

Research involving molecular dynamics simulations revealed that this compound significantly influenced the self-assembly process of hydrogels. The study highlighted how variations in fluorination patterns could optimize mechanical properties for applications in tissue engineering .

Wirkmechanismus

The mechanism by which Fmoc-3,4-difluoro-L-phenylalanine exerts its effects involves its incorporation into peptides and proteins, where it enhances their stability and bioactivity. The fluorine atoms provide unique steric and electronic properties, influencing the folding and stability of the resulting molecules . The Fmoc group facilitates the synthesis of these peptides by protecting the amino group during the coupling reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Fmoc-3-fluoro-L-phenylalanine

- Fmoc-4-fluoro-L-phenylalanine

- Fmoc-3,5-difluoro-L-phenylalanine

Uniqueness

Fmoc-3,4-difluoro-L-phenylalanine is unique due to the specific positioning of the fluorine atoms at the 3 and 4 positions of the aromatic ring. This specific modification provides distinct steric and electronic properties, enhancing the stability and bioactivity of the resulting peptides and proteins compared to other fluorinated phenylalanine analogs .

Biologische Aktivität

Fmoc-3,4-difluoro-L-phenylalanine (Fmoc-Dfp) is a fluorinated derivative of the amino acid phenylalanine, characterized by the presence of two fluorine atoms at the 3 and 4 positions of the aromatic ring. This modification significantly influences its biochemical properties and biological activity. The compound is utilized extensively in peptide synthesis, drug development, and materials science due to its unique characteristics.

- IUPAC Name : (2S)-3-(3,4-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

- Molecular Formula : C₁₈H₁₉F₂N₃O₄

- Molar Mass : 364.36 g/mol

Fmoc-Dfp acts primarily as a building block in solid-phase peptide synthesis. Its incorporation into peptides can modify their physical and biological properties, enhancing stability and bioactivity. The fluorine atoms increase lipophilicity, which can affect enzyme interactions and protein folding.

Target Interactions

- Enzyme Interaction : Fmoc-Dfp modifies enzyme binding affinities due to the electron-withdrawing nature of fluorine, potentially leading to altered catalytic efficiencies.

- Peptide Stability : Peptides synthesized with Fmoc-Dfp exhibit increased thermal stability and resistance to proteolytic degradation.

Cellular Effects

Studies have shown that peptides containing Fmoc-Dfp can influence cellular processes such as:

- Cell Signaling : Modulation of pathways involved in cell growth and differentiation.

- Gene Expression : Changes in transcriptional activity leading to altered metabolic functions.

Research Applications

- Peptide Synthesis : Fmoc-Dfp is used in synthesizing peptides with enhanced properties for therapeutic applications.

- Hydrogel Formation : It facilitates the self-assembly of peptides into stable hydrogels, which have potential applications in drug delivery and tissue engineering.

- Protein Folding Studies : The compound aids in understanding the role of fluorinated amino acids in protein structure and function .

Case Study 1: Enhanced Peptide Stability

A study demonstrated that peptides incorporating Fmoc-Dfp showed significantly improved stability against enzymatic degradation compared to their non-fluorinated counterparts. This was attributed to the increased hydrophobic interactions due to fluorination.

Case Study 2: Hydrogel Applications

Research highlighted the ability of Fmoc-Dfp-containing peptides to form hydrogels that are stable under physiological conditions. These hydrogels were tested for drug delivery applications, showing controlled release profiles that enhance therapeutic efficacy.

Data Table: Comparison of Biological Activities

| Property | Fmoc-Dfp | Non-fluorinated Phenylalanine |

|---|---|---|

| Lipophilicity | Increased | Moderate |

| Enzymatic Stability | High | Low |

| Peptide Synthesis Yield | High | Moderate |

| Hydrogel Formation | Yes | No |

Eigenschaften

IUPAC Name |

(2S)-3-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSYIDJNVXPQRM-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20478262 | |

| Record name | Fmoc-3,4-difluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198560-43-9 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4-difluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198560-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-3,4-difluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.